molecular formula C5H2F2N2O2 B574560 2,5-Difluoro-3-nitropyridine CAS No. 179558-82-8

2,5-Difluoro-3-nitropyridine

Cat. No.: B574560
CAS No.: 179558-82-8
M. Wt: 160.08
InChI Key: VGMUUROJPIKOIB-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-nitropyridine typically involves the fluorination of 3-nitropyridine. One common method is the reaction of 3-nitropyridine with fluorinating agents such as N-fluoropyridinium salts. This reaction can be carried out under mild conditions, often at room temperature, in the presence of a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines are commonly used.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are used as the reducing agent and catalyst, respectively.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitropyridine is primarily influenced by its electron-withdrawing fluorine atoms and nitro group. These substituents affect the compound’s reactivity and interaction with molecular targets. In biological systems, the compound may interact with enzymes and receptors, modulating their activity through binding interactions . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-5-nitropyridine
  • 2,6-Difluoro-3-nitropyridine
  • 3,5-Difluoro-2-nitropyridine

Uniqueness

2,5-Difluoro-3-nitropyridine is unique due to the specific positioning of its fluorine atoms and nitro group, which confer distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized fluorinated compounds with tailored properties for various applications .

Properties

IUPAC Name

2,5-difluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMUUROJPIKOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666690
Record name 2,5-Difluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179558-82-8
Record name 2,5-Difluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-3-nitropyridine
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